N-[4-(aminosulfonyl)-2-methylphenyl]acetamide chemical structure and properties
N-[4-(aminosulfonyl)-2-methylphenyl]acetamide chemical structure and properties
This guide provides an in-depth technical analysis of
Technical Deep Dive: -[4-(aminosulfonyl)-2-methylphenyl]acetamide
Executive Summary
-[4-(aminosulfonyl)-2-methylphenyl]acetamide (CAS: 252562-03-1 ) is a functionalized sulfonamide scaffold used primarily in medicinal chemistry.[1] It is characterized by an acetamide moiety at theThis molecule is distinct from "Sulfacetamide" (where the acetyl group is on the sulfonamide nitrogen). Instead, it represents the
Chemical Structure & Physiochemical Properties[2][3]
Structural Identity
The molecule features a central benzene core trisubstituted in a 1,2,4-pattern. The steric bulk of the ortho-methyl group (at C2) restricts rotation around the amide bond, influencing the conformation of the molecule when bound to biological targets like HIV-1 Reverse Transcriptase.
| Property | Detail |
| IUPAC Name | |
| Common Synonyms | |
| CAS Registry Number | 252562-03-1 |
| Molecular Formula | |
| Molecular Weight | 228.27 g/mol |
| SMILES | CC1=C(NC(C)=O)C=CC(=C1)S(N)(=O)=O |
Physiochemical Characteristics
-
Solubility : Low water solubility due to the lipophilic methyl and acetamide groups; soluble in polar organic solvents (DMSO, DMF, Methanol).
-
Acidity (pKa) : The primary sulfonamide (
) typically has a pKa 10.0–10.4, making it weakly acidic. -
Hydrogen Bonding :
-
Donors : 3 (Amide NH, Sulfonamide
). -
Acceptors : 3 (Amide Carbonyl, Sulfonyl Oxygens).
-
Synthesis & Manufacturing Protocols
The synthesis of
Synthetic Pathway
-
Starting Material : 4-Amino-3-methylbenzenesulfonamide (CAS 53297-70-4).
-
Reagent : Acetic Anhydride (
) or Acetyl Chloride ( ). -
Solvent : Glacial Acetic Acid or Dichloromethane (DCM) with a base (Pyridine/TEA).
Laboratory Protocol (Standard Acetylation)
-
Step 1 : Dissolve 10 mmol of 4-amino-3-methylbenzenesulfonamide in 20 mL of glacial acetic acid.
-
Step 2 : Add 11 mmol of acetic anhydride dropwise at room temperature.
-
Step 3 : Heat the mixture to 60°C for 2 hours to ensure complete conversion of the sterically hindered aniline (due to ortho-methyl).
-
Step 4 : Cool the solution and pour into ice-cold water (100 mL). The product precipitates as a white/off-white solid.[2]
-
Step 5 : Filter, wash with cold water, and recrystallize from Ethanol/Water.
Visualization of Synthesis Logic
The following diagram illustrates the transformation from the parent sulfonamide to the target acetamide and its further elaboration into the drug GW4511.
Caption: Synthesis pathway converting the parent aniline to the target acetamide, serving as a precursor for GW4511.
Biological Relevance & Applications[1]
Role in HIV-1 Drug Discovery (GW4511)
This specific chemical structure is the core scaffold for GW4511 , a benzophenone-based NNRTI.
-
Mechanism : The 2-methyl group on the phenyl ring is critical. It creates a steric clash that forces the molecule into a conformation capable of binding to the NNRTI binding pocket of HIV-1 Reverse Transcriptase, even in the presence of the K103N mutation (a common resistance mutation).
-
Interaction : The sulfonamide group often forms hydrogen bonds with backbone residues (e.g., Lys101 or Val106) in the enzyme's active site.
Metabolic Context
In vivo, sulfonamide drugs often undergo
-
If a drug like "3-methylsulfanilamide" were administered,
-[4-(aminosulfonyl)-2-methylphenyl]acetamide would be its primary metabolite. -
This acetylated metabolite is generally less soluble than the parent amine, posing a risk of crystalluria (precipitation in kidneys) if concentration is high, a classic issue with older sulfonamides.
Analytical Characterization
To validate the identity of
| Method | Expected Signals / Characteristics |
| IR Spectroscopy | 3200–3400 cm |
| Mass Spectrometry | [M+H] |
References
-
PubChem . Acetamide, N-[4-(aminosulfonyl)-2-methylphenyl]-.[1] National Library of Medicine.[3] Available at: [Link]
-
Chan, J. H., et al. (2004). Novel Benzophenones as Non-nucleoside Reverse Transcriptase Inhibitors of HIV-1. Journal of Medicinal Chemistry. (Contextual reference for GW4511 scaffold). Available at: [Link]
-
Ren, J., et al. (2008).[4][5] Structural basis for the improved drug resistance profile of new generation benzophenone non-nucleoside HIV-1 reverse transcriptase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
LookChem . CAS 252562-03-1 Basic Information. Available at: [Link]
